3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with suitable aldehydes or ketones. One efficient method involves a one-pot catalyst-free procedure at room temperature, using dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their anticancer activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Studied for their potential as anti-breast cancer agents.
Uniqueness
3-(3,4-dimethoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a dimethoxyphenyl group and a furan ring, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H12N4O3S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O3S/c1-20-10-6-5-9(8-12(10)21-2)13-16-17-15-19(13)18-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3 |
InChI Key |
DRBMRCWGBIMZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC |
Origin of Product |
United States |
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